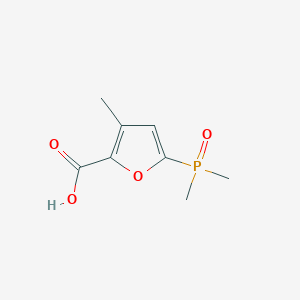
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid typically involves the introduction of the dimethylphosphoryl group to a furan ring followed by carboxylation. One common method involves the reaction of 3-methylfuran with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can participate in binding interactions, while the carboxylic acid group may facilitate hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylfuran-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
5-Phosphoryl-3-methylfuran-2-carboxylic acid: Contains a phosphoryl group instead of a dimethylphosphoryl group, leading to variations in its chemical behavior.
Uniqueness
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups on the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H11O4P |
|---|---|
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
5-dimethylphosphoryl-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H11O4P/c1-5-4-6(13(2,3)11)12-7(5)8(9)10/h4H,1-3H3,(H,9,10) |
InChI-Schlüssel |
RGHUAXCRNRQQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)P(=O)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



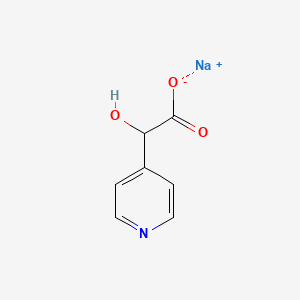
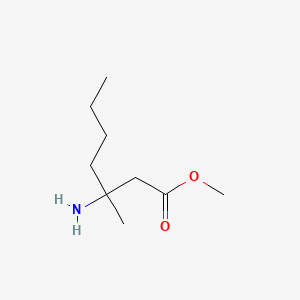
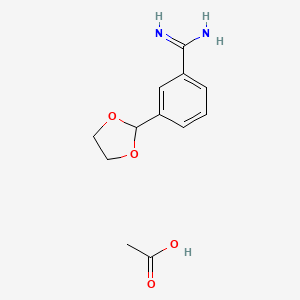

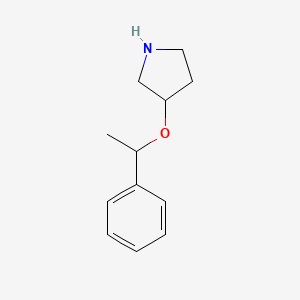
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
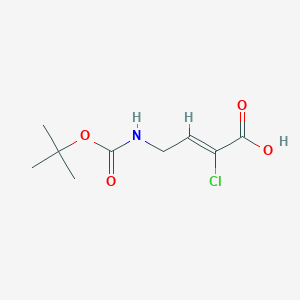
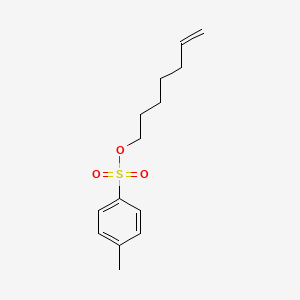
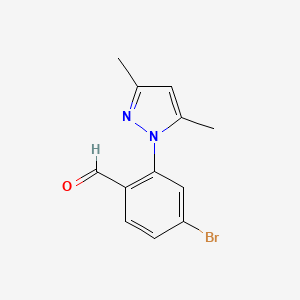
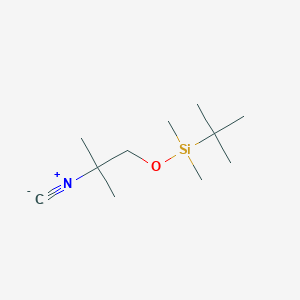
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)

